molecular formula C12H18FNO2 B1597175 N-(2,2-diethoxyethyl)-4-fluoroaniline CAS No. 239085-97-3

N-(2,2-diethoxyethyl)-4-fluoroaniline

Cat. No. B1597175
CAS RN: 239085-97-3
M. Wt: 227.27 g/mol
InChI Key: RSSWNXUJKRPPQC-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-4-fluoroaniline is a chemical compound that belongs to the family of fluoroanilines. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Bioimaging Applications

  • Alzheimer's Disease Imaging : Novel fluorine-18 labeled benzoxazole derivatives, which might include compounds structurally related to N-(2,2-diethoxyethyl)-4-fluoroaniline, have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives displayed high affinity for β-amyloid aggregates and demonstrated significant potential for detecting Aβ plaques in the living human brain, as seen in PET studies with transgenic mice models (Cui et al., 2012).

Drug Synthesis Applications

  • Fluoropyrrolidine Derivatives : The synthesis of N-protected 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry applications like dipeptidyl peptidase IV inhibitors, involves compounds similar to N-(2,2-diethoxyethyl)-4-fluoroaniline. These derivatives serve as attractive synthons for medicinal applications and demonstrate the versatility of fluoroaniline derivatives in drug synthesis (Singh & Umemoto, 2011).

Material Science Applications

  • Fluorescent Molecules : The synthesis and application of latent fluorophores based on the trimethyl lock, which may involve compounds structurally related to N-(2,2-diethoxyethyl)-4-fluoroaniline, are significant in material science. These latent fluorophores exhibit distinct advantages over traditional fluorescent molecules and pro-fluorophores, offering new possibilities in the development of fluorescent materials for biological and chemical sensing applications (Chandran, Dickson & Raines, 2005).

properties

IUPAC Name

N-(2,2-diethoxyethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2/c1-3-15-12(16-4-2)9-14-11-7-5-10(13)6-8-11/h5-8,12,14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSWNXUJKRPPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=CC=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378857
Record name N-(2,2-diethoxyethyl)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)-4-fluoroaniline

CAS RN

239085-97-3
Record name N-(2,2-diethoxyethyl)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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